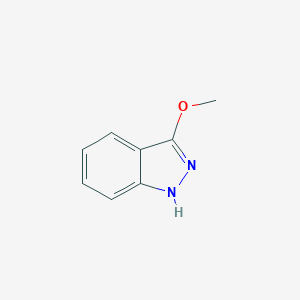

3-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIHZLGSYHTLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334076 | |

| Record name | 3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-41-5 | |

| Record name | 3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 3-Methoxy-1H-indazoles from Substituted Isatins: A Modular Approach

An In-Depth Technical Guide for Medicinal Chemists

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-methoxy-1H-indazoles, a privileged scaffold in modern drug discovery, utilizing readily available substituted isatins as starting materials. We will delve into the mechanistic rationale behind the chosen synthetic route, offering field-proven insights to guide researchers through potential challenges and optimization strategies.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and analgesic properties.[2][3] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Benzydamine (an anti-inflammatory agent) highlight the clinical success of this scaffold.[2] The 3-methoxy substitution, in particular, often enhances metabolic stability and modulates binding affinity, making it a desirable feature in lead optimization campaigns.

Isatin (1H-indole-2,3-dione) serves as an exceptionally versatile and economical starting point for complex heterocyclic synthesis.[4][5] Its inherent reactivity, particularly at the C3 carbonyl group, provides a direct entry into a variety of molecular frameworks, making it an ideal precursor for the indazole core.

Core Synthetic Strategy: A Two-Step Transformation

The conversion of a substituted isatin to a 3-methoxy-1H-indazole is most efficiently achieved through a robust, two-step sequence. This strategy circumvents the complexities of direct C-N and N-N bond formation in a single step, instead breaking down the transformation into two high-yielding, mechanistically distinct reactions:

-

Condensative Cyclization: Reaction of the isatin with hydrazine to form the intermediate 3-hydroxy-1H-indazole (also known as indazol-3-one).

-

Selective O-Methylation: Targeted methylation of the 3-hydroxy group to yield the final 3-methoxy-1H-indazole product.

This modular approach allows for purification of the intermediate, ensuring high purity in the final product and simplifying troubleshooting.

Caption: High-level workflow for the synthesis of 3-methoxy-1H-indazoles.

Part 1: Synthesis of 3-Hydroxy-1H-indazole from Substituted Isatins

Expertise & Mechanistic Insight

The initial step involves the conversion of the isatin core into the indazole ring system. The C3 carbonyl of isatin is highly electrophilic and serves as the primary site for nucleophilic attack. Hydrazine (N₂H₄) is the ideal reagent for this transformation as it provides the two adjacent nitrogen atoms required for the formation of the pyrazole ring.

The reaction proceeds via a well-established mechanism:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic C3 carbonyl of the isatin.

-

Intermediate Formation: This attack forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the C2 amide carbonyl.

-

Ring Opening & Re-aromatization: This leads to the cleavage of the C2-N1 bond of the original isatin ring. Tautomerization of the resulting structure yields the thermodynamically stable 3-hydroxy-1H-indazole. This product exists in a tautomeric equilibrium with its indazol-3-one form.

Caption: Key mechanistic stages in the formation of 3-hydroxy-1H-indazole.

Detailed Experimental Protocol

Materials:

-

Substituted Isatin (1.0 eq)

-

Hydrazine Hydrate (80% solution in water, ~1.5 - 2.0 eq)

-

Ethanol or Acetic Acid (as solvent)

-

Hydrochloric Acid (1 M solution)

-

Sodium Bicarbonate (saturated solution)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the substituted isatin (1.0 eq) in ethanol or acetic acid (approx. 10-20 mL per gram of isatin).

-

Reagent Addition: While stirring, add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature. The color of the reaction mixture will typically change.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isatin spot is consumed.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further in an ice bath. The 3-hydroxy-1H-indazole product often precipitates from the solution.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any residual hydrazine.

-

Purification (if necessary): If the crude product is not pure, it can be further purified by recrystallization. A common method involves dissolving the crude solid in a hot, dilute basic solution (e.g., NaHCO₃), followed by filtration to remove insoluble impurities. The filtrate is then acidified with HCl (1 M) to re-precipitate the purified product, which is collected by filtration, washed with water, and dried under vacuum.

Part 2: Selective O-Methylation of 3-Hydroxy-1H-indazole

Expertise & Mechanistic Insight

This step is critical for achieving the desired 3-methoxy product and requires careful control of reaction conditions to avoid the formation of undesired N-methylated isomers. The 3-hydroxy-1H-indazole anion is an ambident nucleophile, meaning it can be alkylated at either the oxygen (O-methylation) or the ring nitrogens (N1 or N2 methylation).

Controlling Selectivity:

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or DBU, is preferred.[6] It is strong enough to deprotonate the hydroxyl group but does not compete in the alkylation reaction. The use of a very strong base like sodium hydride (NaH) can also be effective.

-

Methylating Agent: Common methylating agents include dimethyl sulfate (DMS) and methyl iodide (MeI).[7][8] Both are highly effective but are also toxic and should be handled with extreme care in a fume hood. Dimethyl carbonate (DMC) can be a safer, more environmentally friendly alternative, though it may require harsher conditions.[6]

-

Solvent: The choice of solvent is paramount. Polar aprotic solvents like acetone, acetonitrile (ACN), or dimethylformamide (DMF) are known to favor O-alkylation. These solvents solvate the cation of the base, leaving a "naked" and highly reactive anion where the site with the highest electron density (the oxygen) is preferentially attacked.

Detailed Experimental Protocol

Materials:

-

Substituted 3-Hydroxy-1H-indazole (1.0 eq)

-

Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 eq)

-

Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.1-1.5 eq)

-

Acetone or Acetonitrile (anhydrous)

-

Ethyl Acetate

-

Brine Solution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the substituted 3-hydroxy-1H-indazole (1.0 eq) and finely ground potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetone or acetonitrile (20-30 mL per gram of indazole).

-

Reagent Addition: Stir the suspension vigorously. Add the methylating agent (DMS or MeI, 1.2 eq) dropwise via syringe at room temperature. Caution: DMS and MeI are toxic and carcinogenic; handle with appropriate personal protective equipment in a chemical fume hood.

-

Heating: Heat the reaction mixture to reflux (for acetone) or ~60-70 °C (for acetonitrile) and maintain for 4-12 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-methoxy-1H-indazole.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure product from any N-methylated side products or unreacted starting material.

Data Summary & Characterization

The successful synthesis of the target compound and its intermediate can be confirmed using standard analytical techniques.

| Compound | Typical Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| 3-Hydroxy-1H-indazole | 85-95% | Aromatic protons (7.0-7.8), Broad NH (~12.0), Broad OH (~10.0) | Aromatic carbons (110-142), C=O (~160) | [M+H]⁺ calculated |

| 3-Methoxy-1H-indazole | 70-85% | Aromatic protons (7.0-8.0), OCH₃ singlet (~4.1), Broad NH (~11.5) | Aromatic carbons (108-140), OCH₃ (~56), C-O (~162) | [M+H]⁺ calculated |

Note: Exact chemical shifts (δ) will vary depending on the specific substitution pattern on the isatin ring and the deuterated solvent used.

References

-

General mechanism for the reaction of N-acylisatin with amine or alcohol. ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Activity Evaluation of Novel N-Acylation Substituted Isatin Derivatives. Scientific.Net. Available at: [Link]

-

Ring-opening reactions of bis-N-acetylisatins 7 and 8 with alcohols. ResearchGate. Available at: [Link]

-

Facile ring-opening of N-acylisatins for the development of novel peptidomimetics. ResearchGate. Available at: [Link]

-

N-Acylation of Isatin Using 2-Diazo-1,2-diphenylethanone. ResearchGate. Available at: [Link]

- N-arylation of isatins. Google Patents.

-

Opening of 1-acylisatin ring in reactions with primary and secondary amines (microreview). ResearchGate. Available at: [Link]

-

An efficient synthesis of 3-indolyl-3-hydroxy oxindoles and 3,3-di(indolyl)indolin-2-ones catalyzed by sulfonated β-CD as a supramolecular catalyst in water. PubMed Central. Available at: [Link]

-

Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. AWS. Available at: [Link]

-

N-Alkylation and N-acylation of isatin derivatives. ResearchGate. Available at: [Link]

-

DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF FUNCTIONALISED 3-HYDROXYINDOLIN-2-ONE DERIVATIVES DERIVED FROM ISATIN. IRJMETS. Available at: [Link]

- 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof. Google Patents.

-

DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole. ResearchGate. Available at: [Link]

-

DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole. Semantic Scholar. Available at: [Link]

-

Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. Royal Society of Chemistry. Available at: [Link]

-

Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PubMed Central. Available at: [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

-

ChemInform Abstract: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. ResearchGate. Available at: [Link]

-

Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

-

O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Bentham Science. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

-

Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones? ResearchGate. Available at: [Link]

-

Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]

-

Design and development of an isatin-1,2,3-triazole hybrid analogue as a potent anti-inflammatory agent with enhanced efficacy and gene expression modulation. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]

-

How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? ResearchGate. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). PubMed Central. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

-

1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Semantic Scholar. Available at: [Link]

-

ChemInform Abstract: Synthesis and Cyclization of 2-Amino- and 2-Methyl-Substituted 1,3-Diaminobenzimidazolium Salts. ResearchGate. Available at: [Link]

-

Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds. Royal Society of Chemistry. Available at: [Link]

-

Synthetic method for isatin-1,2,3-triazole linked isatin hybrids.... ResearchGate. Available at: [Link]

Sources

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and development of an isatin-1,2,3-triazole hybrid analogue as a potent anti-inflammatory agent with enhanced efficacy and gene expression modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a privileged scaffold, the indazole nucleus is a core component of numerous compounds exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The introduction of a methoxy group at the 3-position significantly influences the molecule's electronic properties and potential biological interactions. Accurate structural elucidation is paramount in the development of indazole-based therapeutics, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This technical guide, intended for researchers and scientists in the field of drug development, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-methoxy-1H-indazole. It offers a detailed interpretation of chemical shifts and coupling constants, supported by established principles of NMR spectroscopy and data from related structures. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring high-quality NMR data, ensuring scientific integrity and reproducibility in your research endeavors.

Molecular Structure and Numbering

The structural integrity and unambiguous assignment of NMR signals are fundamentally tied to the standardized numbering of the atoms in the 3-methoxy-1H-indazole molecule. The following diagram illustrates the numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering of 3-methoxy-1H-indazole.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-methoxy-1H-indazole is characterized by distinct signals corresponding to the aromatic protons on the benzene ring, the N-H proton of the indazole ring, and the protons of the methoxy group. The predicted chemical shifts are influenced by the electronic effects of the heterocyclic system and the methoxy substituent.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 3-methoxy-1H-indazole. These predictions are based on the analysis of structurally similar indazole derivatives and established substituent effects in aromatic systems.[1][2][3][4]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-1 (N-H) | ~12.5 - 13.5 | Broad Singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential intermolecular exchange. |

| H-4 | ~7.6 - 7.8 | Doublet | 8.0 - 8.5 | This proton is ortho to the electron-donating nitrogen atom (N1) and is expected to be downfield. It will appear as a doublet due to coupling with H-5. |

| H-5 | ~7.1 - 7.3 | Triplet | 7.0 - 8.0 | H-5 is coupled to both H-4 and H-6, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). |

| H-6 | ~7.3 - 7.5 | Triplet | 7.0 - 8.0 | Similar to H-5, H-6 is coupled to H-5 and H-7, leading to a triplet-like signal. Its chemical shift is influenced by the proximity to the pyrazole ring. |

| H-7 | ~7.0 - 7.2 | Doublet | 7.5 - 8.0 | H-7 is ortho to the fused pyrazole ring and will be a doublet due to coupling with H-6. It is generally the most upfield of the aromatic protons. |

| OCH₃ | ~4.0 - 4.2 | Singlet | - | The methoxy protons appear as a sharp singlet, as they are not coupled to any other protons. Their chemical shift is characteristic of a methoxy group attached to an sp² carbon in a heterocyclic system. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of 3-methoxy-1H-indazole. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

The table below presents the predicted ¹³C NMR chemical shifts for 3-methoxy-1H-indazole. The assignments are based on established chemical shift increments for substituted indazoles and the electronic influence of the methoxy group.[1][3][4]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C3 | ~160 - 162 | This carbon is directly attached to the electron-donating methoxy group and two nitrogen atoms, resulting in a significant downfield shift. |

| C3a | ~122 - 124 | A quaternary carbon at the fusion of the two rings, its chemical shift is influenced by the adjacent nitrogen and carbon atoms. |

| C4 | ~120 - 122 | An aromatic methine carbon, its chemical shift is in the typical aromatic region. |

| C5 | ~121 - 123 | Another aromatic methine carbon. |

| C6 | ~128 - 130 | This aromatic methine carbon is expected to be slightly downfield compared to C5 and C7. |

| C7 | ~110 - 112 | This aromatic methine carbon is typically the most shielded in the indazole ring system. |

| C7a | ~140 - 142 | A quaternary carbon at the ring junction, adjacent to N1. |

| OCH₃ | ~55 - 57 | The carbon of the methoxy group, appearing in a characteristic upfield region. |

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for 3-methoxy-1H-indazole, the following detailed experimental protocol is recommended. This protocol is designed as a self-validating system to maintain scientific integrity.

I. Sample Preparation

-

Material Weighing: Accurately weigh 10-20 mg of 3-methoxy-1H-indazole for ¹H NMR and 30-50 mg for ¹³C NMR using a calibrated analytical balance.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indazole derivatives. The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid any solid particles in the solution, as they can degrade the spectral resolution. If necessary, filter the solution through a small plug of glass wool in the pipette.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for CDCl₃). For DMSO-d₆, the residual solvent peak is often used as a reference.

II. NMR Data Acquisition

The following workflow outlines the key steps for acquiring ¹H and ¹³C NMR spectra.

Sources

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 3-methoxy-1H-indazole

Introduction

In the landscape of pharmaceutical research and development, the structural elucidation of heterocyclic compounds is a cornerstone of molecular design and quality control. Among these, the indazole scaffold is of paramount importance, serving as a core component in numerous therapeutic agents. This guide provides a detailed analytical perspective on 3-methoxy-1H-indazole (C₈H₈N₂O, MW: 148.16 g/mol ), a representative member of this class.[1]

We will delve into the principles and practical application of two powerhouse analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This document is structured not as a rigid protocol, but as a logical exploration of the molecule's spectroscopic identity. Our objective is to move beyond mere data presentation and explain the causality behind the spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. By integrating theoretical principles with experimental data, we aim to provide a self-validating framework for the characterization of 3-methoxy-1H-indazole and related N-heterocyclic compounds.

Part 1: Infrared (IR) Spectroscopy Analysis: Probing Molecular Vibrations

Infrared spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.

The Predicted IR Spectrum of 3-methoxy-1H-indazole

The structure of 3-methoxy-1H-indazole contains several key functional groups whose vibrational modes can be predicted and identified. The spectrum is a composite of vibrations from the indazole ring system and the methoxy substituent.

-

N-H Stretching: The N-H bond of the pyrazole moiety in the indazole ring is expected to produce a moderate to broad absorption band in the 3100-3500 cm⁻¹ region. This broadening is often due to intermolecular hydrogen bonding in the solid state. The absence of substitution on the ring nitrogen is confirmed by the presence of this band.[2][3]

-

C-H Stretching: Two distinct types of C-H stretching vibrations are anticipated:

-

Aromatic C-H Stretch: Occurring just above 3000 cm⁻¹, these are typically sharp, medium-intensity bands arising from the benzene portion of the indazole ring.[4][5]

-

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹, these bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methoxy (-OCH₃) group.[5]

-

-

C=C Aromatic Ring Stretching: The vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of sharp bands of variable intensity, typically in the 1450-1615 cm⁻¹ region.[4][5]

-

C-O Ether Stretching: The methoxy group is characterized by two prominent C-O stretching bands. The asymmetric stretch (Ar-O) is typically a strong, distinct band found between 1275 and 1200 cm⁻¹. The symmetric stretch (O-CH₃) appears in the 1075-1000 cm⁻¹ range.[4] The presence of these two bands is a strong confirmation of the aryl ether functionality.

-

Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of absorptions, including C-H in-plane and out-of-plane bending, and ring deformation modes. While complex, the out-of-plane C-H bending bands (900-675 cm⁻¹) can be particularly informative about the substitution pattern on the aromatic ring.[5]

Table 1: Predicted IR Absorption Bands for 3-methoxy-1H-indazole

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3500 | N-H Stretch (Indazole Ring) | Medium, Broad |

| 3000 - 3100 | Aromatic C-H Stretch | Medium, Sharp |

| 2850 - 2980 | Aliphatic C-H Stretch (-OCH₃) | Medium, Sharp |

| 1450 - 1615 | C=C Aromatic Ring Stretch | Medium to Strong |

| 1200 - 1275 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |

| 1000 - 1075 | Symmetric C-O-C Stretch (Aryl Ether) | Medium |

| 675 - 900 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |

Part 2: Mass Spectrometry (MS) Analysis: Unraveling the Molecular Blueprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common hard ionization technique that imparts significant energy into the molecule, causing it to fragment in predictable ways. This fragmentation pattern serves as a structural fingerprint.[6][7]

The Mass Spectrum of 3-methoxy-1H-indazole

The molecular formula C₈H₈N₂O contains two nitrogen atoms. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight and an even m/z for its molecular ion.[8]

-

Molecular Ion (M•+): The calculated molecular weight of 3-methoxy-1H-indazole is 148.16. Therefore, the molecular ion peak (M•+) is expected at m/z 148 . The observation of this peak confirms the molecular weight of the compound. Experimental data from the NIST Mass Spectrometry Data Center confirms the presence of the molecular ion at m/z 148.[1]

Plausible Fragmentation Pathway

The stability of the aromatic indazole core heavily influences the fragmentation pathway. The primary fragmentation events are initiated by the cleavage of the weaker bonds associated with the methoxy substituent.

-

Loss of a Methyl Radical (•CH₃): A characteristic fragmentation for methoxy-substituted aromatic compounds is the alpha-cleavage loss of a methyl radical from the molecular ion. This results in a stable, resonance-delocalized cation. This is often a prominent peak in the spectrum.

-

m/z 148 (M•+) → m/z 133 ([M-15]⁺) . This fragment is observed experimentally.[1]

-

-

Loss of Formaldehyde (CH₂O): An alternative pathway involves a rearrangement reaction leading to the expulsion of a neutral formaldehyde molecule. This fragmentation directly yields the indazole radical cation.

-

Subsequent Fragmentation: The major fragments can undergo further decomposition:

-

The ion at m/z 133 can lose a molecule of carbon monoxide (CO) to form an ion at m/z 105 .

-

The indazole radical cation at m/z 118 can lose hydrogen cyanide (HCN), a characteristic fragmentation of N-heterocycles, to produce a fragment at m/z 91 .

-

The diagram below illustrates this logical fragmentation cascade.

Sources

- 1. 3-methoxy-1H-indazole | C8H8N2O | CID 519581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. uni-saarland.de [uni-saarland.de]

- 9. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Indazole [webbook.nist.gov]

Physical and chemical properties of 3-methoxy-1H-indazole

An In-depth Technical Guide to 3-methoxy-1H-indazole

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-methoxy-1H-indazole. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data from established chemical databases and the scientific literature to serve as a practical reference for laboratory applications.

Introduction: The Indazole Scaffold in Modern Chemistry

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structure, capable of acting as both a hydrogen bond donor and acceptor, makes it an effective bioisostere of the native indole moiety found in many biological signaling molecules.[3] This has led to the development of numerous indazole-containing therapeutics, including kinase inhibitors like Pazopanib and Niraparib, which are used in oncology.[1][3] 3-methoxy-1H-indazole, as a functionalized derivative, serves as a valuable building block for the synthesis of more complex, biologically active molecules. Understanding its fundamental properties is therefore critical for its effective utilization in research and development.

Molecular Structure and Identification

3-methoxy-1H-indazole is characterized by a methoxy group (-OCH₃) at the 3-position of the indazole ring. The compound exists in tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant form over the 2H-indazole.[1]

Key Identifiers:

-

IUPAC Name: 3-methoxy-1H-indazole[4]

-

Molecular Formula: C₈H₈N₂O[4]

-

CAS Number: 1848-41-5[4]

-

Canonical SMILES: COC1=NNC2=CC=CC=C21[4]

Caption: Molecular structure and key tautomeric forms of indazole.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, storage conditions, and purification techniques. The data below is compiled from computed and experimental sources.

| Property | Value | Source |

| Molecular Weight | 148.16 g/mol | PubChem[4] |

| XLogP3 | 1.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Polar Surface Area | 37.9 Ų | PubChem[4] |

| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook, BLD Pharmatech[5][6] |

Spectroscopic Profile

Spectroscopic data is fundamental for the structural confirmation and purity assessment of 3-methoxy-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectra for 3-methoxy-1H-indazole are available through databases like SpectraBase, general principles can be applied for interpretation.[4]

-

¹H NMR: The spectrum will feature signals for the aromatic protons on the benzene ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a characteristic singlet for the methoxy (-OCH₃) protons, typically appearing in the 3.8-4.0 ppm range.

-

¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms. The methoxy carbon will appear upfield, while the aromatic and heterocyclic carbons will be located in the downfield region (typically 110-150 ppm).

Protocol: Standard NMR Sample Preparation

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices, with DMSO-d₆ being particularly useful for clearly resolving N-H protons.

-

Sample Weighing: Accurately weigh 5-10 mg of 3-methoxy-1H-indazole directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert it until the sample is fully dissolved. Mild heating may be applied if necessary, but check for compound stability first.

-

Analysis: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, and, if required, 2D correlation spectra (e.g., COSY, HSQC) to fully assign the structure.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion [M]⁺: m/z = 148.06

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition. For C₈H₈N₂O, the calculated exact mass is 148.0637.[4]

-

Fragmentation: Electron Ionization (EI) would likely show a prominent molecular ion peak. A key fragment would be the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z = 133.[4] Further fragmentation of the indazole ring can also be observed.[8]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

N-H Stretch: A characteristic peak is expected in the range of 3100-3500 cm⁻¹, often appearing as a broad band.

-

C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: The methoxy group C-H bonds will show stretching vibrations just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic and heterocyclic ring stretching vibrations will be observed in the 1400-1650 cm⁻¹ region.

-

C-O Stretch: A strong, characteristic peak for the aryl ether C-O bond is expected around 1250 cm⁻¹.

Chemical Reactivity and Synthesis

The reactivity of 3-methoxy-1H-indazole is governed by the indazole ring system and the methoxy substituent. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.

Workflow: General Synthesis of 1H-Indazoles

Multiple synthetic routes to the indazole core have been developed. A common modern approach involves the [3+2] cycloaddition of an aryne intermediate with a diazo compound.[9]

Caption: Generalized workflow for the synthesis of 1H-indazoles.

This method offers a high degree of functional group tolerance and allows for the introduction of various substituents at the 3-position.[9] For 3-methoxy-1H-indazole specifically, synthesis could be envisioned via the reaction of benzyne with diazomethyl methyl ether, though specific literature protocols may vary.

Applications in Drug Discovery

As a functionalized heterocycle, 3-methoxy-1H-indazole is a valuable intermediate for building more complex molecules. The methoxy group can serve as a handle for further reactions (e.g., O-demethylation to reveal a 3-hydroxyindazole) or can be retained to modulate the electronic properties and metabolic stability of the final compound. Indazole derivatives are frequently investigated as inhibitors of protein kinases, making this scaffold highly relevant to cancer research and the development of anti-inflammatory agents.[10][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-methoxy-1H-indazole.

-

General Handling: Handle in a well-ventilated area or a chemical fume hood.[12][13] Avoid formation of dust and aerosols.[12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, safety goggles with side-shields, and impervious gloves.[12]

-

Toxicology: While specific toxicological data for 3-methoxy-1H-indazole is limited, related indazole compounds are classified as causing skin and serious eye irritation. It should be treated as potentially harmful if swallowed.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][15]

Conclusion

3-methoxy-1H-indazole is a structurally important heterocyclic compound with well-defined physicochemical and spectroscopic properties. Its role as a synthetic intermediate is of significant interest to the drug discovery community. This guide provides the foundational knowledge required for its safe handling, characterization, and strategic implementation in synthetic chemistry workflows.

References

-

PubChem. (n.d.). 3-methoxy-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information for a chemical publication. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 3-Methoxy-1-methyl-1H-indazole. Retrieved from [Link]

-

Georg-August-Universität Göttingen. (n.d.). Supporting Information for a chemical publication. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Methoxyphenyl)-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 3-(methoxymethyl)-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of 3-methyl-1-substituted-1H-indazoles. Retrieved from [Link]

-

ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]

-

Soyer, Z., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

-

Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H NMR of 1H-benz[g]indazole-3-carboxylic acid, 4,5-dihydro-7-methoxy-. Retrieved from [Link]

-

MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

-

ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-methoxy-1h-indazole-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-methoxy-1H-indazole | C8H8N2O | CID 519581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-methoxy-1H-indazole | 1848-41-5 [chemicalbook.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. echemi.com [echemi.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-methoxy-1H-indazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-methoxy-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. For researchers, process chemists, and formulation scientists, understanding the solubility characteristics of this molecule is paramount for its effective application. Poor solubility can impede biological screening, complicate synthesis and purification, and present significant hurdles in developing bioavailable drug formulations.[1][2][3] This document offers an in-depth exploration of the physicochemical properties of 3-methoxy-1H-indazole that govern its solubility, presents detailed protocols for both thermodynamic and kinetic solubility determination, and provides a practical analysis of its solubility profile in various solvent systems. The insights and data herein are intended to empower scientific teams to accelerate research and development by proactively addressing solubility challenges.

Introduction: The Critical Role of Solubility in Drug Development

3-methoxy-1H-indazole is a substituted indazole derivative of significant interest in pharmaceutical research, often serving as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Its structural features, while conferring desirable biological activity, also dictate its physicochemical behavior, with solubility being a master variable.

Solubility is a critical determinant of a drug's bioavailability—the proportion of the drug that enters systemic circulation to exert its therapeutic effect.[2] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are poorly soluble in water, which can lead to inadequate drug absorption and variable bioavailability.[3][4][5] Therefore, a thorough understanding of a compound's solubility is essential from the earliest stages of drug discovery through to formulation development.[6] It influences:

-

Biological Assays: Inconsistent solubility can lead to precipitation in assay media, resulting in unreliable biological data.

-

Process Chemistry: The choice of solvents for reaction, work-up, and crystallization depends heavily on the solubility profile of the target molecule and its impurities.

-

Formulation Development: Creating a viable dosage form, whether oral or parenteral, requires precise knowledge of how the API behaves in different aqueous environments, co-solvents, and excipients.[1]

This guide is structured to provide a holistic view, beginning with the fundamental molecular properties of 3-methoxy-1H-indazole, moving to practical experimental methodologies, and concluding with an analysis of its solubility across a spectrum of relevant solvents.

Physicochemical Properties Governing Solubility

The solubility of a molecule is dictated by its structure and the interplay of intermolecular forces between the solute and the solvent.[3] For 3-methoxy-1H-indazole, several key features are at play.

2.1 Molecular Structure Analysis

-

Indazole Core: The bicyclic aromatic indazole ring system is relatively nonpolar. The pyrrolic-type nitrogen (-NH-) at the 1-position is a hydrogen bond donor, while the pyridinic-type nitrogen at the 2-position is a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): This group, attached at the 3-position, adds a degree of polarity and can act as a hydrogen bond acceptor. Its presence influences the molecule's overall electronic distribution and crystal packing.

-

Tautomerism: Indazoles can exist in different tautomeric forms, which can influence their physical properties, including solubility and melting point.

2.2 Key Physicochemical Parameters

A substance's solubility is quantitatively linked to its physicochemical properties. The following table summarizes computed properties for 3-methoxy-1H-indazole.

| Property | Value | Source |

| Molecular Weight | 148.16 g/mol | PubChem[7] |

| XLogP3 | 1.9 | PubChem[7] |

| Hydrogen Bond Donor Count | 1 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |

| Topological Polar Surface Area | 37.9 Ų | PubChem[7] |

The XLogP3 value of 1.9 suggests a moderate lipophilicity, indicating that while it has some preference for nonpolar environments, it is not extremely "greasy." The presence of both a hydrogen bond donor and two acceptors facilitates interactions with protic solvents.

2.3 Intermolecular Forces and Solvent Interactions

The dissolution process can be understood as a competition. For a solvent to dissolve 3-methoxy-1H-indazole, the energy gained from new solute-solvent interactions must overcome the energy of the existing solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.

The diagram below illustrates the key functional groups on 3-methoxy-1H-indazole and their potential interactions with solvent molecules.

Caption: Intermolecular forces of 3-methoxy-1H-indazole.

Experimental Determination of Solubility: A Practical Guide

Determining solubility is not a one-size-fits-all process. The choice of method depends on the stage of research and the required precision. The two primary types of solubility measured are thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is in equilibrium with the saturated solution. It is the gold standard for formulation and pre-clinical development.[6] The shake-flask method is the most reliable technique for this measurement.[8]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery to flag potential issues.[9][10][11]

3.1 Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is based on the well-established shake-flask method, considered the most reliable for determining equilibrium solubility.[8]

Objective: To determine the equilibrium solubility of 3-methoxy-1H-indazole in a given solvent system at a controlled temperature.

Materials:

-

3-methoxy-1H-indazole (solid)

-

Selected solvent (e.g., pH 7.4 phosphate-buffered saline)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of solid 3-methoxy-1H-indazole to a glass vial. The excess is crucial to ensure equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Cap the vial securely and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium. A period of 24-48 hours is common, but this should be experimentally verified.[6][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed (sedimentation) for at least 24 hours to allow undissolved solids to settle.[12] For more rapid separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration using a pre-validated analytical method (e.g., HPLC-UV) against a standard curve.

Caption: Workflow for the Shake-Flask Solubility Method.

3.2 Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a common method for assessing kinetic solubility, suitable for screening multiple compounds or conditions rapidly.[11][13]

Objective: To rapidly assess the solubility of 3-methoxy-1H-indazole from a DMSO stock solution in an aqueous buffer.

Materials:

-

3-methoxy-1H-indazole (10 mM stock in 100% DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Automated liquid handler (optional, for high throughput)

Methodology:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution of 3-methoxy-1H-indazole directly into the buffer. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

Mixing and Incubation: Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).[13]

-

Detection:

-

Nephelometry (Light Scattering): Measure the turbidity of the solution. An increase in light scattering indicates the formation of a precipitate.[11]

-

Direct UV Method: After incubation, filter the plate to separate undissolved particles. Measure the UV absorbance of the filtrate in a UV-compatible plate to determine the concentration of the dissolved compound.[11][13]

-

-

Data Analysis: The solubility is reported as the highest concentration at which no significant precipitate is detected.

Solubility Profile of 3-methoxy-1H-indazole: Data & Analysis

The following tables summarize the expected solubility of 3-methoxy-1H-indazole in various solvent systems based on its physicochemical properties and data from analogous structures. Note: These values are illustrative and should be confirmed experimentally for specific applications.

4.1 Solubility in Aqueous Media (pH-Dependent)

As a weak base, the solubility of 3-methoxy-1H-indazole is expected to increase in acidic conditions due to the protonation of the indazole ring system.

| Medium | pH | Expected Solubility Category | Rationale |

| Simulated Gastric Fluid | 1.2 | Moderately Soluble | Protonation of the indazole nitrogens increases polarity and interaction with water. |

| Acetate Buffer | 4.5 | Slightly Soluble | Partial protonation occurs, leading to some increase in solubility over neutral pH. |

| Phosphate Buffer (PBS) | 7.4 | Sparingly Soluble | The molecule is predominantly in its neutral, less polar form. |

4.2 Solubility in Common Organic Solvents

Solubility in organic solvents is often predicted by the principle of "like dissolves like." Hansen Solubility Parameters (HSP) provide a more sophisticated method, breaking down intermolecular forces into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.[14][15][16] Solvents with HSP values close to those of the solute are more likely to be effective.

| Solvent | Polarity | Expected Solubility | Rationale / Application |

| Protic Solvents | |||

| Methanol | Polar | Soluble | Hydrogen bonding capability and polarity make it a good solvent. Used in reactions and chromatography. |

| Ethanol | Polar | Soluble | Similar to methanol, often used in crystallization. |

| Isopropanol | Mid-Polarity | Moderately Soluble | Less polar than methanol/ethanol; may be useful for controlled precipitation. |

| Aprotic Polar Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Polar | Very Soluble | Strong hydrogen bond acceptor and highly polar. Common for stock solutions. |

| N,N-Dimethylformamide (DMF) | Polar | Very Soluble | Similar to DMSO, often used as a reaction solvent. |

| Acetonitrile (ACN) | Polar | Moderately Soluble | Common mobile phase component in reverse-phase HPLC. |

| Acetone | Polar | Soluble | Good general-purpose solvent for cleaning and extraction. |

| Aprotic Nonpolar Solvents | |||

| Dichloromethane (DCM) | Nonpolar | Soluble | Effective for a wide range of organic compounds. Used in extractions. |

| Toluene | Nonpolar | Sparingly Soluble | The molecule's polarity limits its solubility in highly nonpolar aromatic solvents. |

| Heptane / Hexane | Nonpolar | Insoluble | Serves as an anti-solvent for precipitation and crystallization. |

Practical Applications & Case Studies

5.1 Case Study: Selecting a Crystallization Solvent

A process chemist needs to purify a batch of 3-methoxy-1H-indazole.

-

Problem: The crude material contains both more polar and less polar impurities.

-

Solution using Solubility Data:

-

The compound is dissolved in a good, hot solvent like ethanol or isopropanol, where it is highly soluble.

-

A nonpolar anti-solvent, such as heptane (in which the compound is insoluble), is slowly added.

-

As the solvent polarity decreases, the 3-methoxy-1H-indazole crystallizes out, leaving more soluble impurities in the mother liquor. Less soluble, nonpolar impurities may have already been filtered out from the hot solution.

-

-

Causality: The significant difference in solubility between a polar solvent (ethanol) and a nonpolar anti-solvent (heptane) provides a wide crystallization window, enabling effective purification.

5.2 Case Study: Developing a Pre-clinical Oral Formulation

A formulation scientist is developing a liquid dose for an animal toxicology study.

-

Problem: The compound is poorly soluble in water at neutral pH, making a simple aqueous solution unfeasible for achieving the required dose concentration.

-

Solution using Solubility Data:

-

The pH-dependent solubility data shows higher solubility at low pH. A formulation using a pharmaceutically acceptable acidic buffer (e.g., citrate buffer at pH 3) could be a viable option.

-

Alternatively, co-solvent systems can be explored. A mixture of water with a biocompatible solvent like polyethylene glycol 400 (PEG 400) or propylene glycol, where the compound shows moderate to good solubility, can significantly enhance the overall drug load.

-

-

Causality: By understanding the specific solubility limitations (poor at neutral pH), the scientist can rationally select pH modification or co-solvent strategies to overcome the challenge, avoiding a trial-and-error approach.

Conclusion

The solubility of 3-methoxy-1H-indazole is a multifaceted property that is fundamental to its successful application in research and drug development. Its behavior is dictated by a balance of a nonpolar aromatic core and the presence of hydrogen bond donor and acceptor groups. This guide has established that while its aqueous solubility at physiological pH is limited, it can be significantly enhanced in acidic conditions and shows good solubility in a range of polar organic solvents like alcohols, DMF, and DMSO.

For researchers, the provided protocols for thermodynamic and kinetic solubility measurements offer a robust framework for generating reliable and relevant data. By applying this knowledge, scientists can make informed decisions regarding solvent selection for synthesis and purification, design more effective biological assays, and develop rational formulation strategies to advance their drug development programs.

References

- Hansen Solubility Parameters in Practice (HSPiP) - Green Chemistry For Sustainability. (n.d.). Chemistry For Sustainability.

- The Importance of Solubility for New Drug Molecules. (2020, May 11). Technology Networks.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 1–10. [Link]. Retrieved from [Link]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

- ADME Solubility Assay. (n.d.). BioDuro.

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Pharmaceutical science & technology today, 3(1), 1-13. [Link]. Retrieved from [Link]

- Hansen Solubility Parameters. (n.d.). Prof Steven Abbott.

- Hansen Solubility Parameters. (n.d.). Hansen-Solubility.

-

HSPiP Measuring HSP (New). (2022, January 15). YouTube. Retrieved from [Link]

-

HSPiP HSP Estimation. (2014, December 30). YouTube. Retrieved from [Link]

-

3-methoxy-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies.

- Shake-Flask Solubility Assay. (n.d.). Bienta.

-

3-Methoxy-1-methyl-1H-indazole. (2025, October 20). Chemsrc. Retrieved from [Link]

-

3-(3-Methoxyphenyl)-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

-

3-(methoxymethyl)-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

-

3-Methoxy-1H-indole. (n.d.). PubChem. Retrieved from [Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). The effect of stirring time on the equilibrium solubility of hydrochlorothiazide. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 548-552. [Link]. Retrieved from [Link]

-

Faria, S., et al. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Molecular Liquids, 142(1-3), 1-4. [Link]. Retrieved from [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2022). MDPI. Retrieved from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. ucd.ie [ucd.ie]

- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. 3-methoxy-1H-indazole | C8H8N2O | CID 519581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. chemistryforsustainability.org [chemistryforsustainability.org]

- 15. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

A Comprehensive Technical Guide to the Stability and Storage of 3-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-1H-indazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of molecules with diverse biological activities.[1][2] The integrity and purity of this reagent are paramount for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Understanding the stability of 3-methoxy-1H-indazole and the optimal conditions for its storage is therefore of critical importance to ensure reproducible experimental outcomes and the quality of end-products.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-methoxy-1H-indazole. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and store this compound effectively, thereby preserving its chemical integrity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-methoxy-1H-indazole is essential for comprehending its stability profile.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem[3] |

| Molecular Weight | 148.16 g/mol | PubChem[3] |

| CAS Number | 1848-41-5 | PubChem[3] |

| Appearance | Typically a solid | Inferred from related compounds |

| pKa | Indazole is amphoteric, with pKa values of 1.04 (for protonation) and 13.86 (for deprotonation). | Wikipedia[1] |

Core Principles of Stability

The stability of a chemical compound is its ability to resist chemical change or decomposition. For 3-methoxy-1H-indazole, the primary factors influencing its stability are temperature, light, atmospheric oxygen, and humidity. The indazole ring system and the methoxy group are the key structural features that dictate its reactivity and potential degradation pathways.

The Indazole Ring

The indazole ring is a bicyclic aromatic heterocycle. While aromatic systems are generally stable, the pyrazole portion of the indazole ring can be susceptible to certain reactions. The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[4] The ring can undergo electrophilic substitution reactions.[2] Of particular relevance to stability is its behavior under photolytic stress, as some indazole derivatives are known to undergo photorearrangement to benzimidazoles upon UV irradiation.[5]

The Methoxy Group

The methoxy group (-OCH₃) is an electron-donating group attached to the aromatic system.[6] Aromatic ethers are generally stable but can be cleaved under harsh acidic conditions. The ether linkage can also be a site for oxidative degradation.

Potential Degradation Pathways

Based on the chemical nature of the indazole ring and the methoxy group, several potential degradation pathways for 3-methoxy-1H-indazole can be postulated. Understanding these pathways is crucial for designing appropriate storage conditions and analytical methods for stability testing.

Caption: Potential degradation pathways for 3-methoxy-1H-indazole.

Hydrolytic Degradation

Under strongly acidic or basic conditions, the methoxy group may undergo hydrolysis to yield 3-hydroxy-1H-indazole (also known as 3-indazolone). The indazole ring itself could also be susceptible to cleavage under extreme pH and temperature conditions.

Oxidative Degradation

Oxidation can occur at several points in the molecule. The methoxy group can be a target, and the electron-rich indazole ring is also susceptible to oxidative attack, potentially leading to the formation of N-oxides or ring-opened byproducts. The presence of peroxides, often found in aged ether solvents, could initiate such degradation.

Photodegradation

Exposure to light, particularly UV radiation, can be a significant stress factor for many aromatic and heterocyclic compounds. For indazoles, there is a known precedent for photo-induced rearrangement to benzimidazoles.[5] Therefore, protection from light is a critical consideration for maintaining the integrity of 3-methoxy-1H-indazole.

Thermal Degradation

Recommended Storage Conditions

Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of 3-methoxy-1H-indazole.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation and other chemical reactions. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation from atmospheric oxygen. |

| Container | Tightly sealed, amber glass vial | To protect from moisture and light. Amber glass filters out UV and other wavelengths of light that could cause photodegradation. |

| Location | Dry, well-ventilated area | To prevent moisture absorption and ensure a safe storage environment. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To avoid chemical reactions that could degrade the compound. |

For short-term laboratory use, storage in a tightly sealed container in a desiccator at room temperature and protected from light may be adequate. However, for long-term storage, refrigeration under an inert atmosphere is strongly advised.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 3-methoxy-1H-indazole, a forced degradation study is recommended.[9][10][11] This involves subjecting the compound to various stress conditions and monitoring its degradation over time, typically by a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).

General Protocol for a Forced Degradation Study

-

Preparation of Stock Solution: Accurately weigh and dissolve 3-methoxy-1H-indazole in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.[12]

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the solid compound and the stock solution to a controlled light source (e.g., a photostability chamber with a combination of visible and UV light).

-

Control: Keep the stock solution at the recommended storage temperature (2-8°C) and protected from light.

-

-

Time Points: Sample the stressed solutions and the control at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Preparation for Analysis: Prior to analysis, neutralize the acidic and basic samples.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact 3-methoxy-1H-indazole from all potential degradation products. A diode array detector (DAD) is useful for assessing peak purity.

Caption: Workflow for a forced degradation study of 3-methoxy-1H-indazole.

Handling and Safety Precautions

As with any chemical reagent, proper handling procedures should be followed to ensure safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[13]

-

Spill and Waste Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.

Conclusion

The stability of 3-methoxy-1H-indazole is a critical factor for its successful use in research and development. By understanding its chemical properties and potential degradation pathways, appropriate storage and handling procedures can be implemented to maintain its purity and integrity. The key recommendations are to store the compound at refrigerated temperatures (2-8°C), under an inert atmosphere, and protected from light and moisture. For definitive stability data, a well-designed forced degradation study is essential. Adherence to these guidelines will help ensure the quality and reliability of this important chemical building block.

References

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Photoreaction of Indazole Metastable-State Photoacid. Retrieved from [Link]

-

Pharmaceutical Technology. (2005, March). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]

-

ACS Omega. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

-

PubMed Central. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Existence of a Preferred Orientation for the Methoxy Group on an Extended Aromatic System. Retrieved from [Link]

-

ResearchGate. (2025, December 4). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. Retrieved from [Link]

-

PubChem. (n.d.). 3-methoxy-1H-indazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2018, August 31). OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. Retrieved from [Link]

-

MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

-

PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative examples of bioactive indazole compounds and drugs. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indazole, 3-methoxy- (CAS 1848-41-5). Retrieved from [Link]

-

NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

-

Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

-

PubChem. (2025, December 27). 3-(methoxymethyl)-1H-indazole. Retrieved from [Link]

-

ResearchGate. (2024, September 3). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

-

(n.d.). III Analytical Methods. Retrieved from [Link]

-

YouTube. (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

-

Inchem.org. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). Retrieved from [Link]

-

NIH. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-1H-indole. Retrieved from [Link]

-

NIH. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

-

PubMed. (2012, April 6). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Retrieved from [Link]

-

NIH. (2017, November 29). Actual versus recommended storage temperatures of oral anticancer medicines at patients' homes. Retrieved from [Link]

-

NIH. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

ijrpp. (2025, September 13). Stress Induced Degradation Study of Marketed Formulation of Selected Drug. Retrieved from [Link]

Sources

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. 3-methoxy-1H-indazole | C8H8N2O | CID 519581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methoxy group - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iajpr.com [iajpr.com]